Product packaging for 1-(3-Chlorophenyl)ethanamine(Cat. No.:CAS No. 24358-43-8)

1-(3-Chlorophenyl)ethanamine

Cat. No.: B130026
CAS No.: 24358-43-8
M. Wt: 155.62 g/mol
InChI Key: DQEYVZASLGNODG-UHFFFAOYSA-N
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Description

Contextualizing 1-(3-Chlorophenyl)ethanamine within Chiral Amine Chemistry

Chiral amines are a fundamental class of organic compounds that are indispensable in asymmetric synthesis. They serve as crucial building blocks and resolving agents for the creation of enantiomerically pure molecules. a2bchem.com this compound, existing as (R) and (S) enantiomers, is a prime example of such a compound. Its utility lies in its ability to introduce a specific stereochemistry into a target molecule, a critical aspect for biological activity.

The synthesis of enantiomerically pure this compound can be achieved through various methods, including the kinetic resolution of racemic mixtures. mdpi.com This can be accomplished using enzymes like ω-transaminases, which selectively react with one enantiomer, allowing for the separation of the other. mdpi.commdpi.com For instance, a novel (R)-enantioselective ω-transaminase from Fusarium oxysporum has been utilized for the kinetic resolution of racemic this compound. mdpi.commdpi.com Another approach involves enzymatic resolution using lipases, such as Candida antarctica lipase (B570770) B (CAL-B), which can selectively acetylate one enantiomer. Asymmetric synthesis from prochiral starting materials, such as the reduction of imines, is another common strategy.

Significance of Chirality in Pharmaceutical and Agrochemical Applications

The three-dimensional structure of a molecule is paramount in determining its biological function. In the context of pharmaceuticals and agrochemicals, the two enantiomers of a chiral compound can exhibit vastly different, and sometimes opposing, physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, the ability to produce single-enantiomer compounds is of utmost importance for safety and efficacy.

Overview of Research Directions for this compound

Current research on this compound is multifaceted, exploring its synthesis, applications, and fundamental chemical properties. A significant area of investigation is the development of more efficient and sustainable methods for its enantioselective synthesis. This includes the use of biocatalysts like ω-transaminases and lipases, as well as the optimization of asymmetric chemical synthesis routes. mdpi.commdpi.com

Researchers are also actively exploring its potential as a building block for novel bioactive molecules. This involves its use in the synthesis of new pharmaceutical agents, particularly those targeting the central nervous system, and in the development of next-generation agrochemicals. evitachem.com Furthermore, studies into its chemical reactivity, including oxidation, reduction, and substitution reactions, continue to expand its utility in organic synthesis. evitachem.com

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₀ClN
Molecular Weight155.63 g/mol scbt.com
Boiling Point112 °C (at 13 mmHg)
95-97 °C (at 8 mmHg) sigmaaldrich.com
SolubilityInsoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. chembk.com
AppearanceColorless to pale yellow liquid. chembk.com

Chiral High-Performance Liquid Chromatography (HPLC) of this compound Enantiomers

ParameterValue
ColumnChiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile PhaseHexane (B92381)/isopropanol (B130326) (90:10 v/v)
Flow Rate1.0 mL/min
Retention Time (R)-enantiomer12.3 min
Retention Time (S)-enantiomer14.7 min

Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃)δ 1.32 (d, 3H, CH₃), 3.85 (q, 1H, CH), 7.25–7.45 (m, 4H, Ar-H)
High-Resolution Mass Spectrometry (HRMS)m/z 155.62 [M+H]⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B130026 1-(3-Chlorophenyl)ethanamine CAS No. 24358-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYVZASLGNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407454
Record name 1-(3-chlorophenyl)ethanamine
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24358-43-8
Record name 3-Chloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-43-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chlorophenyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)ethan-1-amine
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Advanced Synthetic Methodologies for 1 3 Chlorophenyl Ethanamine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral starting materials, often employing chiral catalysts or auxiliaries.

Asymmetric hydrogenation of prochiral ketones is a powerful and atom-economical method for producing chiral alcohols, which can be subsequently converted to chiral amines. In the context of 1-(3-Chlorophenyl)ethanamine, the asymmetric hydrogenation of 3-chloroacetophenone is a key step. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. Ruthenium and Iridium-based catalysts are prominent in this field. For instance, Ru(II) catalysts bearing chiral diphosphine and diamine ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of various aryl ketones.

The general reaction involves the reduction of the carbonyl group of 3-chloroacetophenone with hydrogen gas under pressure in the presence of a chiral catalyst. The choice of catalyst, solvent, temperature, and pressure is crucial for achieving high conversion and enantiomeric excess (ee). While specific data for 3-chloroacetophenone is not always explicitly detailed in broad studies, the well-established efficacy of catalysts like those derived from BINAP and DAIPEN with ruthenium for halogenated ketones suggests a viable pathway. scholaris.ca Iron-based catalysts have also emerged as a more sustainable alternative, with complexes like mer-FeCl(H)(CO)(P-NH-P') showing high enantioselectivity for the reduction of prochiral aryl ketones under mild conditions. researchgate.net

Table 1: Representative Conditions for Asymmetric Hydrogenation of Aryl Ketones

Catalyst System Substrate Type Conditions Enantiomeric Excess (ee)
RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) Sterically hindered aryl ketone KOtBu, 7 atm H₂, 0°C, isopropanol (B130326) 94%
[Ir(COD)Cl]₂-(S)-P-Phos 1-phenyl-3,4-dihydroisoquinoline 20 bar H₂, H₃PO₄(aq) 97%
mer-FeCl(H)(CO)(P-NH-P') Prochiral aryl ketones 1 mol% KOtBu, 10 bar H₂, 50°C, THF >90%

This table presents data for similar substrates to illustrate the potential of the methodology.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. For the preparation of enantiopure this compound, biocatalytic kinetic resolution of the racemic amine is a particularly effective strategy.

One prominent method involves the use of ω-transaminases (ω-TAs). A novel (R)-enantioselective ω-TA from Fusarium oxysporum has been identified and utilized for the kinetic resolution of racemic this compound. mdpi.comresearchgate.net In this process, the enzyme selectively deaminates one enantiomer of the racemic amine, leaving the other enantiomer in high enantiomeric purity. While kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, the high selectivity of enzymes often results in products with excellent enantiomeric excess (>99% ee). mdpi.com

Lipases are another class of enzymes employed for the kinetic resolution of racemic amines. For example, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is widely used for the enantioselective acylation of amines. researchgate.netrsc.org In this process, the lipase selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer), allowing for the separation of the unreacted (S)-enantiomer and the acylated (R)-amide. This method has been successfully applied to structurally similar amines like 1-(4-chlorophenyl)ethylamine, achieving high enantiomeric excess for the unreacted (S)-amine. rsc.org

Table 2: Biocatalytic Resolution of Chiral Amines

Enzyme Substrate Method Key Findings
(R)-selective ω-Transaminase (Fusarium oxysporum) rac-1-(3-Chlorophenyl)ethanamine Kinetic Resolution Effective resolution to obtain the (S)-enantiomer. mdpi.comresearchgate.net
Novozym 435 (Lipase) rac-1-(4-Chlorophenyl)ethylamine Enantioselective Acylation 52% conversion, >99% ee for the unreacted (S)-amine. rsc.org

Alternative Synthetic Pathways

Beyond asymmetric hydrogenation and biocatalysis, other synthetic routes offer access to this compound and its derivatives, sometimes providing advantages in terms of starting material availability or the potential for further functionalization.

The reduction of nitriles presents a direct route to primary amines. A facile and efficient method involves the use of potassium borohydride (B1222165) (KBH₄) catalyzed by Raney Nickel in dry ethanol. This system has been shown to reduce both aromatic and aliphatic nitriles to their corresponding primary amines in high yields under mild conditions. umich.edu For the synthesis of this compound, the precursor would be 3-chlorophenylacetonitrile. The reaction is typically carried out at room temperature, and the molar ratio of the substrate to Raney Ni and KBH₄ is optimized to achieve high yields, often exceeding 80%. umich.edu

Another approach involves a transition-metal-free silylative reduction of nitriles using tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst with a hydrosilane as the reductant. researchgate.net This method efficiently converts aryl nitriles to primary amines under mild conditions. researchgate.net

A synthetic pathway starting from a terminal alkyne has been developed for the preparation of this compound hydrochloride. google.com This method involves the hydration of 3-chlorophenylacetylene in the presence of a gold-based catalyst (cat. [Au]) and a silver salt co-catalyst (AgOTf) to form the corresponding ketone intermediate, 3-chloroacetophenone. This intermediate is then subjected to a one-pot reductive amination using ammonium (B1175870) formate (B1220265) and a rhodium catalyst (cat. [Rh]). The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt. google.com

Reaction Scheme: 3-chlorophenylacetylene → [Au/Ag catalyst, H₂O/Methanol] → 3-chloroacetophenone → [Ammonium formate, Rh catalyst] → this compound google.com

The core structure of this compound can be incorporated into more complex molecules through multi-step synthetic sequences. One-pot multicomponent reactions (MCRs) are particularly efficient for creating functionalized derivatives. bibliomed.org For example, this compound can act as the amine component in an MCR with an aldehyde, a dialkyl acetylenedicarboxylate, and an active methylene (B1212753) compound to generate highly substituted dihydropyridines. bibliomed.org

Furthermore, the amine group of this compound can be used to form urea (B33335) derivatives by reacting with isocyanates. For example, reaction with 3-chlorophenyl isocyanate would yield a symmetrically disubstituted urea, while reaction with other isocyanates can introduce diverse functional groups. researchgate.net These multi-step strategies are fundamental in medicinal chemistry for building libraries of compounds for biological screening. libretexts.orgmdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformational Chemistry

Electrophilic and Nucleophilic Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile and a weak base. This reactivity is central to many of its characteristic transformations.

Oxidation Reactions: Formation of Imines and Nitriles

The primary amine group of 1-(3-Chlorophenyl)ethanamine can be oxidized to form imines (Schiff bases) and, under more stringent conditions, nitriles.

Imine Formation: The reaction of this compound with aldehydes or ketones, typically under acid catalysis, yields the corresponding N-substituted imine. This condensation reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, the reaction with an aldehyde like benzaldehyde would form an N-benzylidene derivative. A related synthesis involves the reaction of aniline and acetaldehyde to form a Schiff base, which is then reduced. google.com These reactions are often reversible and require the removal of water to drive the equilibrium toward the imine product. nih.gov

Nitrile Formation: Further oxidation can convert the primary amine into a nitrile. This transformation requires stronger oxidizing agents and typically proceeds through an imine intermediate. Various reagents and catalytic systems, often involving metals like copper or ruthenium or the use of reagents like trichloroisocyanuric acid with a TEMPO catalyst, can achieve this conversion for primary amines.

ReactantProduct TypeGeneral Reaction Conditions
Aldehyde/KetoneImineAcid catalysis, removal of water
Strong Oxidizing AgentNitrileMetal catalyst (e.g., Cu, Ru), H₂O₂

Reduction Reactions: Formation of Alkanes and Alcohols

The transformation of the amine group into an alkane or alcohol, known as deamination, involves the removal of the amino group. This is typically not a direct reduction but rather a multi-step process. One common method involves the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form an unstable diazonium salt. This intermediate can then lose nitrogen gas (N₂) to form a carbocation, which can subsequently be reduced or react with water to yield an alkane or alcohol, respectively. However, this method is often associated with rearrangements and a mixture of products. For certain heterocyclic amines, deamination has been achieved using nitric oxide in the presence of oxygen. elsevierpure.com

Acylation Reactions and Amide Formation

As a primary amine, this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or esters to form stable amide derivatives. This is a classic nucleophilic acyl substitution reaction. libretexts.orgchemguide.co.uk

The reaction with an acyl chloride, such as ethanoyl chloride, is particularly vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the N-acylated product. A base, such as pyridine or an excess of the amine itself, is typically added to neutralize the hydrogen chloride byproduct. askfilo.com This type of reaction is often referred to as the Schotten-Baumann reaction.

Acylating AgentProductByproductTypical Conditions
Acyl Chloride (e.g., Ethanoyl Chloride)N-(1-(3-chlorophenyl)ethyl)acetamideHClAprotic solvent, base (e.g., pyridine)
Acid Anhydride (B1165640) (e.g., Acetic Anhydride)N-(1-(3-chlorophenyl)ethyl)acetamideAcetic AcidHeat, optional catalyst
EsterN-(1-(3-chlorophenyl)ethyl)amideAlcoholCatalyst (acid or base), heat

Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of this compound is an aromatic system that can participate in substitution reactions, although its reactivity is influenced by the existing substituents.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, the chlorine atom) on an aromatic ring by a nucleophile. wikipedia.org For this reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.orgchemistrysteps.com

In this compound, the ethanamine substituent is not a strong electron-withdrawing group. Furthermore, the chlorine atom is in the meta position relative to the ethanamine group. Therefore, the aromatic ring is not sufficiently activated for standard SNAr reactions. Under typical SNAr conditions (e.g., reaction with sodium hydroxide or sodium methoxide at moderate temperatures), this compound is expected to be largely unreactive. Forcing conditions, such as very high temperatures and pressures, might induce a reaction, but this often proceeds through an alternative benzyne (elimination-addition) mechanism, which can lead to a mixture of regioisomers.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for Aryl Modifications)

The chlorine atom on the phenyl ring serves as a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example. organic-chemistry.orglibretexts.org

In a typical Suzuki reaction, an aryl halide (like this compound) is coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the chlorophenyl ring, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. mdpi.com

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the phenyl ring, making it a versatile strategy for modifying the structure of this compound.

Reaction NameCoupling PartnerCatalyst/Base SystemProduct Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄ / Na₂CO₃Biphenyl derivative
Heck CouplingAlkenePd(OAc)₂ / PPh₃ / Et₃NStyrene derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃ / BINAP / NaOtBuDiaryl- or Alkylarylamine derivative

Stereoselective Transformations and Chiral Pool Applications

The utility of this compound in advanced organic synthesis is profoundly linked to its chirality. As a chiral primary amine, its enantiomers, (R)-1-(3-Chlorophenyl)ethanamine and (S)-1-(3-Chlorophenyl)ethanamine, are valuable building blocks. These enantiopure compounds are accessed through stereoselective transformations and are subsequently employed in the chiral pool to construct complex, stereochemically defined molecules.

Stereoselective synthesis ensures the production of a single enantiomer, which is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The primary methods for obtaining enantiopure this compound and similar chiral amines involve two main strategies: asymmetric synthesis, which creates the desired stereocenter from an achiral precursor, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Classical resolution is a widely practiced method for separating racemic amines. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired, enantiomerically pure amine.

While specific, detailed examples of this compound acting as a chiral auxiliary in diastereoselective alkylation or cycloaddition reactions are not extensively documented in readily available literature, its application as a chiral building block is well-established through analogy with closely related structures. The principle of chiral pool synthesis is to use readily available, enantiopure compounds as starting materials to impart chirality to a new, more complex molecule, thus avoiding the need for a stereoselective step later in the synthesis.

A significant example of this approach is found in the synthesis of the anti-obesity drug Lorcaserin. While this synthesis starts with the closely related homologue, (R)-2-(3-chlorophenyl)propan-1-amine, it serves as a direct illustration of how a chiral 3-chlorophenyl-substituted amine acts as a crucial stereodefined precursor for a biologically active pharmaceutical agent. The synthesis of the key intermediate, (R)-2-(3-chlorophenyl)propan-1-amine, is itself achieved through the classical resolution of the racemic mixture using L-(-)-3-phenyllactic acid as the resolving agent researchgate.net.

The subsequent conversion of this enantiopure amine into Lorcaserin demonstrates the preservation and transfer of chirality from a simple building block to a complex therapeutic molecule. The key transformational steps are outlined in the table below.

Table 1: Stereoselective Synthesis of Enantiopure Lorcaserin
StepStarting MaterialReagents and ConditionsProductKey TransformationRef.
1Racemic 2-(3-chlorophenyl)propan-1-amineL-(-)-3-phenyllactic acidDiastereomeric salt of (R)-amineChiral Resolution researchgate.net
2(R)-2-(3-chlorophenyl)propan-1-amineChloroacetyl chloride(R)-N-(2-(3-chlorophenyl)propyl)-2-chloroacetamideAcylation nih.gov
3(R)-N-(2-(3-chlorophenyl)propyl)-2-chloroacetamideBorane (BH₃)(R)-N-(2-chloroethyl)-2-(3-chlorophenyl)propan-1-amineReduction of amide nih.gov
4(R)-N-(2-chloroethyl)-2-(3-chlorophenyl)propan-1-amineAluminum chloride (AlCl₃)(R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin)Intramolecular Friedel-Crafts Cyclization nih.gov

This synthetic pathway highlights how the stereocenter established in the initial chiral amine is integral to the final product's stereochemistry. The acylation, reduction, and cyclization steps are designed to proceed without affecting the chiral center, thereby yielding Lorcaserin as a single enantiomer nih.gov. This application underscores the value of chiral amines like this compound and its analogs as foundational elements in the chiral pool for constructing enantiomerically pure pharmaceuticals.

Investigations into Biological Activity and Pharmacological Relevance

Modulation of Neurotransmitter Systems

Studies suggest that 1-(3-Chlorophenyl)ethanamine and its structural analogs can interact with critical neurotransmitter systems, including the serotonergic and dopaminergic pathways. This interaction is considered a potential source of its observed biological activities, such as antidepressant and anxiolytic effects in preclinical models. The presence of the chlorophenyl group is thought to enhance its engagement with these neurotransmitter systems.

This compound is believed to interact with the serotonin (B10506) system, which is a key area of interest for its potential therapeutic effects. While specific binding affinities for this compound are not extensively detailed in the provided research, the broader class of molecules is known for such interactions. For instance, studies into related compounds show that the N-benzyl derivatives of phenethylamines exhibit selective binding profiles for 5-HT₂ receptor subtypes. mdpi.com

The pharmacological activity of structurally similar compounds provides further insight. The piperazine (B1678402) analog, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), is a known 5-HT₂C receptor agonist. nih.govnih.gov Similarly, 1-(3-chlorophenyl)biguanide (mCPBG) has been identified as a high-affinity 5-HT₃ receptor agonist and is frequently used as an experimental tool to study this receptor. researchgate.net These findings in related molecules underscore the potential for the 3-chlorophenyl moiety to direct interaction towards various serotonin receptor subtypes.

The compound has been studied for its potential to interact with dopamine (B1211576) receptors. smolecule.com This interaction forms part of the basis for its consideration in research targeting mood disorders. The 2-phenethylamine framework, which is the core structure of this compound, is a common feature in molecules that target the dopamine system. mdpi.com

Research on related compounds has shown that activation of serotonin 5-HT₂C receptors by agonists can lead to a reduction of cocaine-induced dopamine increases within the nucleus accumbens, a key area of the brain's reward system. nih.gov This highlights a potential indirect mechanism by which compounds acting on serotonin receptors can modulate the dopamine system.

Research indicates that this compound may exert antidepressant and anxiolytic properties by modulating the levels of serotonin and norepinephrine (B1679862) in the brain. A preclinical study exploring its effects in animal models noted significant antidepressant-like activity, which was correlated with an increase in brain serotonin levels.

Supporting these findings, studies on structurally similar compounds have shown comparable effects. For example, research on (S)-1-(3,4-Dichlorophenyl)ethanamine, a dichloro-analog, found that its administration led to increased levels of both serotonin and norepinephrine in the brain of animal models.

Enzyme Inhibition Studies

Beyond receptor interactions, this compound has been investigated for its ability to inhibit the activity of specific enzymes.

Several studies have highlighted the potential of this compound and its derivatives as inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like serotonin and dopamine. ambeed.comnih.gov MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative breakdown of monoamines. nih.gov

Research into derivatives of this compound has shown that structural modifications can significantly influence inhibitory potency, particularly against MAO-B. One study noted that the presence of the chlorinated substituent could enhance potency, with some derivatives exhibiting IC₅₀ values lower than those of traditional inhibitors. Structure-activity relationship studies on related heterocyclic compounds have further explored the impact of halogen substituents. For instance, in a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, chloro-substituted compounds were found to be more effective as acetylcholinesterase (AChE) inhibitors, whereas fluoro-substituted analogs showed higher selectivity and potency as MAO-B inhibitors. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings in Related MAO Inhibitors
Compound ClassSubstituent EffectTarget EnzymeKey Finding
3-Aryl-1-phenyl-1H-pyrazole DerivativesChloro-derivativesAChEMore effective as AChE inhibitors compared to fluoro-derivatives. nih.gov
3-Aryl-1-phenyl-1H-pyrazole DerivativesFluoro-derivativesMAO-BMore potent and selective as MAO-B inhibitors compared to chloro-derivatives. nih.gov
Derivatives of this compoundChlorinated Phenyl RingMAO-BModifications to the phenyl ring influenced MAO-B inhibition, with the chloro-substituent potentially enhancing potency.

Agonist and Antagonist Activities at Molecular Targets

The pharmacological profile of this compound includes its potential to act as either an agonist or an antagonist at various molecular targets, thereby modulating different biochemical pathways.

A key finding from patent literature identifies 2-(3-chlorophenyl)ethanamine and its N-substituted derivatives as beta-adrenergic receptor agonists. google.com This suggests a direct stimulatory effect on this class of receptors. The versatility of the 3-chlorophenyl-ethylamine scaffold is further demonstrated by the activities of its close structural analogs. For example, 2-(3-chlorophenyl)histamine (B1256513) is a potent H₁ histamine (B1213489) receptor agonist, while the previously mentioned 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-chlorophenyl)biguanide (mCPBG) are agonists at 5-HT₂C and 5-HT₃ serotonin receptors, respectively. nih.govnih.govresearchgate.netuni-regensburg.de These examples highlight how minor structural modifications to the core molecule can drastically alter its primary molecular target and pharmacological action.

Table 2: Agonist Activity at Various Receptors for this compound and Analogs
CompoundMolecular TargetObserved Activity
2-(3-chlorophenyl)ethanamineBeta Adrenergic ReceptorAgonist. google.com
2-(3-Chlorophenyl)histamineH₁ Histamine ReceptorAgonist. uni-regensburg.de
1-(3-chlorophenyl)piperazine (m-CPP)5-HT₂C Serotonin ReceptorAgonist. nih.govnih.gov
1-(3-chlorophenyl)biguanide (mCPBG)5-HT₃ Serotonin ReceptorAgonist. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The pharmacological profile of this compound and its derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies, which explore how variations in a molecule's structure affect its biological activity, have been crucial in understanding the therapeutic potential of this class of compounds.

Modifications to the this compound scaffold, particularly on the phenyl ring and the ethylamine (B1201723) side chain, have a significant impact on the resulting compound's pharmacological properties. The position and nature of substituents on the phenyl ring are critical determinants of activity.

The chloro group at the 3-position of the phenyl ring is a key feature that influences the molecule's interaction with biological targets. nih.gov This substitution can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier. For instance, the 3-chlorophenyl group has been shown to enhance binding to β3-adrenoceptors.

Variations in the substitution pattern on the phenyl ring lead to notable differences in pharmacological effects. For example, introducing a fluorine atom in addition to the chlorine can create a mixed electronic profile, which is a strategy explored in the development of kinase inhibitors. Combining chlorine and fluorine substituents can also balance steric bulk and polarity. The presence of a trifluoromethyl group can enhance metabolic stability.

The following table summarizes the effects of different substituents on the pharmacological profiles of this compound derivatives:

Substituent VariationEffect on Pharmacological Profile
3-Chloro Enhances lipophilicity and binding to β3-adrenoceptors.
3,4-Dichloro Can lead to antidepressant-like effects by increasing serotonin and norepinephrine levels.
3-Chloro-4-fluoro Creates a mixed electronic profile, balancing steric bulk and polarity.
Trifluoromethyl Increases metabolic stability.

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-1-(3-chlorophenyl)ethanamine and (S)-1-(3-chlorophenyl)ethanamine. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their biological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer. enamine.net

For many derivatives of this compound, the (R)-configuration is crucial for their biological activity, with the (S)-isomers often showing reduced potency. This enantiomeric specificity highlights the importance of chiral purity in the development of drugs based on this scaffold. The use of enantiomerically pure forms ensures that the therapeutic effect is maximized while minimizing potential off-target effects that could be caused by the less active or inactive enantiomer.

The synthesis of single-enantiomer drugs is often achieved through methods like enzymatic resolution, where enzymes are used to selectively react with one enantiomer in a racemic mixture, or through asymmetric synthesis, which directly produces the desired enantiomer. smolecule.commdpi.com For example, lipases have been used for the kinetic resolution of racemic 1-(4-chlorophenyl)ethylamine, a structurally related compound. smolecule.com

Preclinical Research and Therapeutic Potential

Preclinical studies, primarily in animal models, have explored the therapeutic potential of this compound and its derivatives in a range of conditions, particularly those affecting the central nervous system.

Several studies have indicated that derivatives of this compound exhibit antidepressant-like effects in animal models of depression. These effects are often assessed using standardized behavioral tests such as the forced swim test, where a reduction in immobility time is considered indicative of an antidepressant effect.

For instance, some derivatives have been shown to increase levels of serotonin and norepinephrine in the brain, neurotransmitters that play a key role in mood regulation. The antidepressant-like properties of some of these compounds have been compared to established antidepressant medications in these preclinical models. nih.gov The mechanism of action is thought to involve the modulation of neurotransmitter systems, potentially through the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine.

The following table summarizes findings from preclinical studies on the antidepressant effects of this compound derivatives:

Animal ModelKey Findings
Forced Swim Test Reduced immobility time, suggesting antidepressant-like effects.
Neurochemical Analysis Increased levels of serotonin and norepinephrine in the brain.

In addition to antidepressant effects, there is evidence to suggest that this compound and its derivatives may possess anxiolytic (anxiety-reducing) properties. These effects have been observed in animal models of anxiety, such as the elevated plus-maze test. researchgate.net In this test, an increase in the time spent in the open arms of the maze is interpreted as a reduction in anxiety-like behavior.

The anxiolytic effects of these compounds are also believed to be mediated through their interaction with neurotransmitter systems in the brain. The structural similarities to other psychoactive compounds support the further investigation of their potential in treating anxiety disorders.

Beyond its own potential therapeutic applications, this compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block in the synthesis of other optically active pharmaceutical compounds. fishersci.atbldpharm.com Chiral building blocks are essential in medicinal chemistry for the construction of complex molecules with specific stereochemistry. enamine.net

The use of a pre-existing chiral center, as found in (R)- or (S)-1-(3-chlorophenyl)ethanamine, can simplify the synthesis of a target molecule by introducing the desired stereochemistry early in the synthetic route. This approach is often more efficient than separating enantiomers at a later stage. mdpi.com This compound's unique structure makes it a useful precursor for creating enantiopure drugs, which is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. researchgate.net

The application of this compound as a chiral building block has been explored in the synthesis of various classes of drugs, highlighting its versatility in organic synthesis and drug development. nih.gov

Advanced Spectroscopic Characterization and Purity Assessment Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the constitution and connectivity of 1-(3-Chlorophenyl)ethanamine.

The proton NMR (¹H NMR) spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the methine (CH) proton, the amine (NH₂) protons, and the methyl (CH₃) protons.

The aromatic region typically displays a complex pattern of multiplets due to the protons on the 3-chlorophenyl ring. The methine proton, adjacent to the chiral center, appears as a quartet due to spin-spin coupling with the three protons of the neighboring methyl group. The methyl protons, in turn, appear as a doublet, being split by the single methine proton. The amine protons often present as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (Ar-H) 7.15 - 7.40 Multiplet - 4H
Methine (CH) ~4.15 Quartet ~6.6 1H
Amine (NH₂) ~1.5 (broad) Singlet - 2H
Methyl (CH₃) ~1.35 Doublet ~6.6 3H

Note: Spectral data are typical and may vary based on the solvent and instrument frequency.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. udel.edudocbrown.info In a proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom. The chemical shifts are influenced by the electronic environment, with carbons attached to the electronegative chlorine and nitrogen atoms appearing at lower field (higher ppm values). libretexts.org

The spectrum will show six distinct signals for the aromatic carbons (four CH and two quaternary carbons, one of which is bonded to the chlorine atom), one signal for the chiral methine carbon, and one signal for the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-Cl (Aromatic) ~134
C-CH (Aromatic, Quaternary) ~147
CH (Aromatic) 124 - 130
CH (Methine) ~51
CH₃ (Methyl) ~25

Note: These are approximate chemical shifts. Actual values depend on experimental conditions.

Two-dimensional NMR techniques are powerful tools for establishing definitive structural assignments by revealing correlations between nuclei. emerypharma.comuvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons. sdsu.edu For this compound, a distinct cross-peak would be observed between the methine proton quartet and the methyl proton doublet, unequivocally establishing the ethylamine (B1201723) fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies protons that are directly attached to a specific carbon atom. emerypharma.comsdsu.edu It would show a correlation peak between the methine proton signal and the methine carbon signal, as well as correlations for the methyl protons to the methyl carbon, and each aromatic proton to its respective aromatic carbon. This allows for unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly useful for assigning quaternary carbons. For instance, correlations would be expected from the methyl protons to the methine carbon and the C1 aromatic carbon. The methine proton would show correlations to the C1, C2, and C6 aromatic carbons, helping to piece together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

A key fragmentation pathway for phenethylamines involves alpha-cleavage (β-cleavage relative to the phenyl ring), where the bond between the alpha and beta carbons is broken. mdpi.comresearchgate.net For this compound, the most characteristic fragmentation is the loss of the methyl group to form a stable iminium cation, resulting in the base peak in the mass spectrum. docbrown.info

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₁₀ClN) can be calculated and compared to the experimentally determined value to confirm its molecular formula.

Table 3: HRMS Data and Major Fragments for this compound

Species Formula Theoretical m/z Description
[M]⁺ C₈H₁₀³⁵ClN 155.0502 Molecular Ion
[M+2]⁺ C₈H₁₀³⁷ClN 157.0472 Isotope peak due to ³⁷Cl
[M-CH₃]⁺ C₇H₇³⁵ClN 140.0267 Loss of a methyl radical (alpha-cleavage)

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral compound, existing as two non-superimposable mirror images (enantiomers), determining its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers. mdpi.comphenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of chiral amines. mdpi.com The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution. chromatographyonline.com

By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated, providing a quantitative measure of the enantiomeric purity of the sample. libretexts.org

Table 4: Typical Chiral HPLC Method Parameters for Separation of Phenyl-ethylamine Analogs

Parameter Condition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)
Mobile Phase Hexane/Isopropanol with an amine additive (e.g., 0.1% Diethylamine)
Flow Rate 0.5 - 1.5 mL/min

This chromatographic method is essential for quality control and for studying the stereoselectivity of synthetic routes leading to this compound. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For primary amines like this compound, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. These CSPs, often derivatives of cellulose or amylose, create a chiral environment where the enantiomers can form transient diastereomeric complexes, leading to differential retention times and subsequent separation.

Detailed research on analogous compounds, such as 1-(4-chlorophenyl)ethylamine, has demonstrated successful enantiomeric separation using a Daicel CHIRALPAK OD-H column. doi.org This column is packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte enantiomers and the chiral selector of the CSP.

For the analysis of this compound, a normal-phase HPLC method is typically employed. A mobile phase consisting of a mixture of a non-polar solvent, such as hexane, and a polar alcohol modifier, like 2-propanol (isopropanol), is used to elute the compounds. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial to improve peak shape and reduce tailing by masking active silanol (B1196071) groups on the silica support.

A proposed set of conditions for the chiral HPLC analysis of this compound, based on established methods for similar compounds, is detailed in the table below.

ParameterCondition
ColumnDaicel CHIRALPAK OD-H (or similar polysaccharide-based CSP)
Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile Phasen-Hexane / 2-Propanol / Diethylamine (e.g., 95:5:0.1 v/v/v)
Flow Rate1.0 mL/min
TemperatureAmbient (e.g., 25 °C)
DetectionUV at 254 nm

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral columns offers a high-resolution alternative for assessing the enantiomeric purity of volatile compounds. However, primary amines like this compound often exhibit poor peak shape and strong adsorption on GC columns due to their polarity. To overcome this, a derivatization step is typically required to convert the amine into a less polar, more volatile derivative suitable for GC analysis.

A common and effective derivatization agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com It reacts with the amine group to form a stable N-trifluoroacetyl (N-TFA) derivative, which significantly improves chromatographic performance. This process does not affect the chiral center of the molecule. sigmaaldrich.com

Following derivatization, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based stationary phases are widely used for this purpose. For instance, a column like the Astec® CHIRALDEX™ B-PM, which is a permethylated beta-cyclodextrin (B164692) phase, has proven effective for separating the N-TFA derivatives of analogous compounds like 1-phenylethylamine. sigmaaldrich.com The separation is based on the differential inclusion of the enantiomeric derivatives into the chiral cavities of the cyclodextrin (B1172386) selector.

The table below outlines a representative method for the chiral GC analysis of this compound following derivatization.

ParameterCondition
DerivatizationReaction with Trifluoroacetic anhydride (TFAA) to form N-TFA derivative
ColumnAstec® CHIRALDEX™ B-PM (or similar cyclodextrin-based chiral phase)
Dimensions30 m x 0.25 mm I.D., 0.12 µm film thickness
Carrier GasHelium or Hydrogen
Oven TemperatureIsothermal (e.g., 130-150 °C) or programmed ramp
Injector Temperature250 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique fingerprint of the compound. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its primary amine, substituted aromatic ring, and chloro-alkane functionalities.

The key diagnostic absorptions for this compound are expected in several distinct regions of the spectrum. The N-H stretching vibrations of the primary amine group typically appear as two distinct, medium-intensity bands in the 3400-3300 cm⁻¹ region. uq.edu.au The presence of two bands is due to the symmetric and asymmetric stretching modes of the -NH₂ group. libretexts.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethylamine moiety appears just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.comlibretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3300 (two bands)Medium
Primary Amine (N-H)Scissoring (Bend)1650 - 1580Medium
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-HStretch3000 - 2850Medium
Aromatic C=CRing Stretch1600 - 1450Medium to Weak
Aromatic C-NStretch1335 - 1250Strong
Aromatic C-ClStretch850 - 550Strong to Medium

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This method provides a direct verification of the empirical and molecular formula of a synthesized substance. For this compound, with the molecular formula C₈H₁₀ClN, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The comparison between the experimentally determined percentages and the calculated theoretical values is a critical measure of the compound's purity. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the correct elemental composition and, by extension, the molecular formula of the compound.

The table below presents the calculated theoretical elemental composition of this compound.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
CarbonC12.011896.08861.75%
HydrogenH1.0081010.0806.48%
ChlorineCl35.453135.45322.78%
NitrogenN14.007114.0079.00%
Total C₈H₁₀ClN 155.628 100.00%

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 1-(3-chlorophenyl)ethanamine and its derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), are employed to predict a range of molecular properties. mdpi.comresearchgate.net

Electronic Properties and Binding Affinities

DFT calculations are instrumental in determining the electronic properties of this compound, which in turn helps in predicting its binding affinities with biological targets. The presence of the 3-chlorophenyl group is known to enhance binding to specific receptors, such as β₃-adrenoceptors. Theoretical calculations can elucidate how the electronic distribution across the molecule, influenced by the chlorine substituent, facilitates these interactions. By calculating properties like dipole moment and polarizability, researchers can gain a deeper understanding of the non-covalent interactions that govern the binding process.

Molecular Geometry Optimization

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the lowest energy conformation. For derivatives of this compound, geometry optimization is typically performed using DFT methods like B3LYP/6-311G(d,p). mdpi.com This process determines the most stable three-dimensional arrangement of the atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a hybrid molecule involving 2-(3-chlorophenyl)ethylamine (B57567), the optimized geometry revealed the lowest energy structure, which is essential for subsequent analyses like molecular docking. mdpi.com The calculated electronic energy for such optimized structures indicates their relative stability. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of this compound, FMO analysis has been conducted to predict charge transfer within the molecule. mdpi.commalayajournal.org This analysis helps in understanding the molecule's electronic behavior and its potential to interact with other species. mdpi.com

Table 1: Frontier Molecular Orbital Data for a 2-(3-chlorophenyl)ethylamine Hybrid Molecule

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.211-5.74
LUMO Energy-0.065-1.77
Energy Gap (ΔE)0.1463.97

This table is based on data for a hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine, as specific FMO data for this compound was not available in the search results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), prone to nucleophilic attack. malayajournal.orglibretexts.org

For derivatives of this compound, MEP analysis has been used to identify reactive sites. mdpi.com For example, in a hybrid molecule containing the 2-(3-chlorophenyl)ethylamine moiety, the MEP map showed the most negative potential around the oxygen atoms of the carboxyl group, indicating these as likely sites for electrophilic interaction. mdpi.com Conversely, the positive potential is often located around hydrogen atoms. bhu.ac.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method investigates charge transfer and delocalization effects by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of electron delocalization.

NBO analysis can reveal important details about hyperconjugative interactions and the nature of chemical bonds within the molecule. For instance, it can be used to study the delocalization of electron density from a lone pair of a nitrogen atom to an antibonding orbital of an adjacent bond, which can influence the molecule's reactivity and conformation. While specific NBO analysis data for this compound was not found, the general principles of NBO analysis are widely applied to similar organic molecules to understand their electronic structure. uni-muenchen.debatistalab.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or a nucleic acid. mdpi.com

In studies involving derivatives of 2-(3-chlorophenyl)ethylamine, molecular docking simulations have been performed to predict binding affinities and interaction modes with targets like DNA and albumin. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com The results of docking studies are often expressed as a binding energy or a docking score, with more negative values indicating a more favorable interaction. mdpi.com For example, a hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine showed a binding free energy (ΔG) of -5.63 kcal/mol with DNA, suggesting a stable interaction. mdpi.com Such studies are crucial for understanding the potential biological activity of these compounds and guiding the design of new therapeutic agents. researchgate.net

Prediction of Ligand-Receptor Interactions

The prediction of how a ligand such as this compound interacts with a biological receptor is a cornerstone of computational drug design. Methodologies like molecular docking are employed to forecast the binding orientation and affinity of a molecule to a target protein.

For this compound and its derivatives, computational modeling helps to understand their interactions with molecular targets like adrenoceptors. Molecular docking simulations, using tools such as AutoDock Vina, can predict how the compound fits into the receptor's binding pocket. The 3-chlorophenyl group is particularly significant, as it can enhance binding to specific receptors. For instance, this moiety is known to interact with hydrophobic binding sites within chemokine receptors. nih.gov The (R)-enantiomer is often crucial for potent biological activity, a specificity that can be explored and rationalized through computational models that analyze stereochemical influences on receptor binding.

Binding Modes and Affinities with Biological Targets

Computational methods like Density Functional Theory (DFT) are used to calculate electronic properties and estimate binding affinities between a ligand and its receptor. The 3-chlorophenyl group on the ethanamine backbone plays a critical role in these interactions, influencing how the molecule binds with various biological targets, including enzymes and receptors.

The biological activity of derivatives of this compound is often linked to their agonism at β₃-adrenoceptors. The 3-chlorophenyl substituent is key to this enhanced binding and selectivity. For example, derivatives incorporating this motif, such as SR 59104A and SR 59119A, show potent agonism at β₃-adrenoceptors. Computational docking studies can reveal the specific amino acid residues within the receptor's binding site that interact with the compound, explaining the observed affinity and specificity. These studies can validate experimental findings, such as IC₅₀ values, by providing a structural basis for the observed biological activity.

Table 1: Computational Methods for Modeling Biological Interactions

Computational Method Application Relevant Target Example
Molecular Docking (e.g., AutoDock Vina) Predicts ligand-receptor binding poses and interactions. Adrenoceptors, Acetylcholinesterase (AChE). nih.gov
Density Functional Theory (DFT) Calculates electronic properties and binding affinities. Adrenoceptor subtypes.

In Silico Prediction of Biological Activity (e.g., Spasmolytic Activity)

In silico tools are capable of predicting the biological activity of compounds before they are synthesized and tested in a lab. The Prediction of Activity Spectra for Substances (PASS) online program is one such tool that has been used to forecast the potential spasmolytic (smooth muscle relaxant) activity of derivatives of this compound. researchgate.netnih.govmdpi.com

In one study, researchers used the PASS program to predict that a novel hybrid molecule synthesized from 2-(3-chlorophenyl)ethylamine and anthranilic acid would exhibit spasmolytic effects. researchgate.netnih.govmdpi.com This prediction prompted the synthesis and subsequent successful experimental validation of the compound's muscle-relaxant capabilities. researchgate.netnih.gov Such in silico predictions are invaluable for prioritizing which compounds to synthesize and for guiding research toward molecules with a higher probability of desired therapeutic action. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical and biological properties of molecules based on their chemical structure. nih.gov This approach is fundamental in toxicology, drug discovery, and regulatory assessment. nih.gov

Prediction of Biological Efficacy Based on Structural Descriptors

QSAR models correlate a molecule's structural features (descriptors) with its biological activity. nih.gov For aromatic compounds similar to this compound, QSAR studies have been used to predict toxicity. mdpi.com Descriptors in these models can include gravitational indexes and other physicochemical properties. mdpi.comresearchgate.net The goal is to develop a reliable model that can accurately predict the activity of new, untested compounds. nih.gov

The accuracy of QSAR models is assessed through rigorous internal and external validation techniques. nih.gov For classes of compounds like phenethylamines, QSAR can help to understand how structural modifications influence properties like psychoactivity or receptor binding affinity. scispace.com By identifying which molecular descriptors are most influential, researchers can gain a deeper understanding of the mechanism of action. researchgate.net

Design of Novel Derivatives with Enhanced Activity

A primary application of QSAR is the rational design of novel derivatives with improved biological activity or other desired properties. By understanding how different substituents affect a molecule's function, chemists can strategically modify a lead compound. For this compound, altering the substituents on the phenyl ring can modulate properties like lipophilicity, metabolic stability, and solubility.

For example, adding a second chlorine atom can increase lipophilicity and potentially strengthen receptor binding. Introducing a trifluoromethyl (CF₃) group can enhance metabolic stability due to its electron-withdrawing nature, while adding a methoxy (B1213986) group can improve solubility and facilitate polar interactions. This approach is critical for optimizing properties such as blood-brain barrier penetration for drugs targeting the central nervous system.

Table 2: Predicted Effects of Substituent Variation on this compound Derivatives

Substituent(s) Key Predicted Property Change Rationale
3-Cl, 4-Cl Increased lipophilicity, stronger receptor binding. The addition of a second halogen increases the non-polar character.
3-CF₃ Enhanced metabolic stability. The strong electron-withdrawing CF₃ group provides resistance to oxidative metabolism.
3-Cl, 4-F Balanced electronic effects, improved solubility. The combination of different halogens can fine-tune electronic properties and polarity.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations, particularly those based on quantum mechanics, can predict various spectroscopic properties of a molecule. These predictions are used to interpret experimental spectra and to gain a deeper understanding of the molecule's electronic and geometric structure. ub.edu

Density Functional Theory (DFT) is a widely used method for this purpose. mdpi.com Using a specific functional and basis set, such as B3LYP/6–311G(d,p), researchers can perform geometry optimization to find the lowest energy structure of a molecule like this compound or its derivatives. mdpi.com From this optimized structure, electronic properties and energies can be calculated. mdpi.com These theoretical calculations can then be used to predict spectroscopic data, which can be compared with experimental results from techniques like NMR spectroscopy to confirm the compound's structure. mdpi.com This interplay between theoretical prediction and experimental validation is a powerful tool in chemical analysis. ub.edu

Comparative Studies with Structurally Analogous Compounds

Analysis of Substituent Effects on Chemical Reactivity

The chemical reactivity of 1-(3-Chlorophenyl)ethanamine, particularly the nucleophilicity and basicity of its amino group, is significantly influenced by the electronic properties of the chloro substituent on the phenyl ring. The position and nature of substituents on the benzene (B151609) ring can alter the electron density of the entire molecule through inductive and resonance effects.

The chlorine atom at the meta-position (position 3) primarily exerts an electron-withdrawing inductive effect (-I). This effect involves the pulling of electron density away from the benzene ring through the sigma bonds, owing to the high electronegativity of chlorine. This withdrawal of electron density extends to the ethylamine (B1201723) side chain, which in turn reduces the electron density on the nitrogen atom. A lower electron density on the nitrogen atom decreases its ability to donate its lone pair of electrons, thus reducing its basicity (pKa) compared to the unsubstituted 1-phenylethanamine.

The Hammett equation, log(k/k₀) = ρσ or log(K/K₀) = ρσ, provides a quantitative framework for correlating reaction rates (k) and equilibrium constants (K) of substituted benzene derivatives with the electronic properties of their substituents. libretexts.orgwalisongo.ac.id The substituent constant, sigma (σ), quantifies the electronic effect of a substituent, while the reaction constant, rho (ρ), measures the sensitivity of a reaction to these substituent effects. walisongo.ac.id For substituents at the meta position, the σm value is the primary descriptor. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. The chloro group has a positive σm value, indicating its electron-withdrawing nature and its effect on decreasing the basicity of the amine.

Table 1: Hammett Substituent Constants (σm) and Their Qualitative Effect on the Basicity of 1-Phenylethanamine Analogs
Substituent (at meta-position)Hammett Constant (σm)Electronic EffectPredicted Effect on pKa (relative to H)
-OCH₃ (Methoxy)+0.12Weakly Electron-Withdrawing (Inductive)Decrease
-CH₃ (Methyl)-0.07Weakly Electron-DonatingIncrease
-H (Hydrogen)0.00ReferenceReference
-Cl (Chloro)+0.37Electron-WithdrawingDecrease
-CN (Cyano)+0.56Strongly Electron-WithdrawingStrong Decrease
-NO₂ (Nitro)+0.71Very Strongly Electron-WithdrawingVery Strong Decrease

Comparative Pharmacological Profiles of Related Chloro-Substituted Phenylalanines and Ethanamines

The substitution of a chlorine atom on the phenyl ring of ethanamines and phenylalanines can profoundly impact their pharmacological profiles. These modifications alter the molecule's size, lipophilicity, and electronic distribution, which are critical for binding to biological targets such as transporters and receptors.

A key target for many phenethylamine (B48288) derivatives is the dopamine (B1211576) transporter (DAT), which is crucial for regulating dopamine levels in the synapse. koreascience.krbiomolther.org Inhibition of DAT is a mechanism for many central nervous system stimulants. nih.gov Studies on a series of β-phenethylamine derivatives have shown that substitutions on the aromatic ring significantly affect their DAT inhibitory activity. nih.govresearchgate.net For instance, research has demonstrated that a substituted phenyl group can greatly reduce the dopamine reuptake inhibitory activities compared to unsubstituted phenyl groups. nih.gov Chloro-substituted compounds, in particular, have been shown to possess significant affinity for the DAT, though their efficacy can differ from other halogenated analogs like fluoro-substituted compounds. nih.gov

Table 2: Comparative Dopamine Transporter (DAT) Inhibitory Activity of Selected Phenethylamine Analogs
CompoundAromatic Group (Ar)DAT Inhibition IC₅₀ (nM)
Analog 1Phenyl1230.0
Analog 2Thiophenyl1090.0
Analog 3 (Chloro-substituted)3-Chlorophenyl878.5
Analog 4 (Methoxy-substituted)3-Methoxyphenyl> 10000.0 (very weak activity)

Data adapted from a study on β-PEA derivatives, where lower IC₅₀ values indicate higher inhibitory potency. researchgate.net

In contrast to phenylethylamines, which are primarily known for their neuromodulatory effects, phenylalanines are amino acids. Chloro-substituted phenylalanines serve as useful tools in biochemical research. For example, 3-chloro-L-phenylalanine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. nih.gov 4-Chloro-L-phenylalanine (fenclonine) is known as an irreversible inhibitor of the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin (B10506). hmdb.ca While both classes of compounds share a chloro-substituted phenyl group, their core structures (ethanamine vs. amino acid) dictate their primary biological roles and targets, leading to distinct pharmacological profiles.

Chirality-Dependent Differences in Analogous Structures

This compound possesses a chiral center at the carbon atom bonded to the amino group and the phenyl ring. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-1-(3-Chlorophenyl)ethanamine and (S)-1-(3-Chlorophenyl)ethanamine. Biological systems, such as receptors and enzymes, are themselves chiral, which often leads to significant differences in the pharmacological activity between the two enantiomers of a chiral drug. nih.gov

This principle of enantioselectivity is well-documented for phenethylamine derivatives. One enantiomer, often referred to as the eutomer, typically exhibits significantly higher affinity or efficacy at a specific biological target compared to the other enantiomer, the distomer. For many biologically active phenylethylamines, the (S)-configuration is associated with higher potency at aminergic targets.

A compelling example comes from docking simulations of phenethylamine derivatives with the human dopamine transporter (hDAT). For one potent inhibitor, the (S)-form was found to be more stable and fit better into the binding site of hDAT than the corresponding (R)-form. nih.govresearchgate.net This suggests that the specific three-dimensional arrangement of the (S)-enantiomer allows for more favorable interactions with the amino acid residues in the transporter's binding pocket.

Table 3: Example of Chirality-Dependent Binding Affinity in a Phenethylamine Analog at the Human Dopamine Transporter (hDAT)
EnantiomerBinding Stability (Docking Score)Qualitative Activity
(S)-EnantiomerMore StableHigher Potency (Eutomer)
(R)-EnantiomerLess StableLower Potency (Distomer)

Data based on findings for a representative phenethylamine derivative (compound 9) from Kundu et al., 2022. nih.govresearchgate.net

Influence of Heterocyclic Ring Systems (e.g., Thiophene (B33073), Pyrazole) on Biological Activity

In medicinal chemistry, the phenyl group is often replaced by a heterocyclic ring in a strategy known as bioisosteric replacement. researchgate.net This is done to modulate a compound's physicochemical properties, metabolic stability, and biological activity. cambridgemedchemconsulting.com Thiophene and pyrazole (B372694) are common bioisosteres for the phenyl ring.

Thiophene: The replacement of a benzene ring with a thiophene ring can lead to compounds with similar or sometimes improved biological activity. Thiophene is considered a close bioisostere of benzene due to its similar size, shape, and aromaticity. Studies on dopamine uptake inhibitors have directly compared phenyl and thiophenyl analogs. In some cases, the thiophenyl derivative demonstrated comparable or even slightly enhanced inhibitory potency at the dopamine transporter compared to its direct phenyl counterpart, suggesting the successful substitution by the thiophene ring. nih.govnih.gov

Table 4: Comparative DAT Inhibition of Phenyl vs. Thiophenyl Analogs
Aromatic RingCompound TypeDAT Inhibition IC₅₀ (nM)
PhenylPhenethylamine Analog1230.0
ThiophenylThienylethylamine Analog1090.0

Data adapted from Kundu et al., 2022, showing slightly higher potency for the thiophene-containing analog. nih.govresearchgate.net

Pyrazole: Pyrazole is another five-membered heterocyclic ring containing two adjacent nitrogen atoms. ias.ac.in Its derivatives are known to possess an exceptionally wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. nih.govglobalresearchonline.netacademicstrive.com The inclusion of a pyrazole nucleus in a molecule can introduce new hydrogen bonding capabilities (via the ring nitrogens) and alter the electronic and lipophilic character compared to a phenyl ring. This versatility has made pyrazole a privileged scaffold in drug discovery, and its substitution for a phenyl ring in a phenethylamine core could be expected to impart novel and diverse biological activities, potentially shifting the compound's primary target away from monoamine transporters towards other enzymes or receptors. nih.gov

Emerging Research Frontiers and Future Perspectives

Novel Applications in Drug Discovery and Development Beyond Current Scope

While 1-(3-Chlorophenyl)ethanamine is a known intermediate, its core structure holds potential for the development of new therapeutic agents. Researchers are exploring its use as a scaffold to design molecules with novel biological activities. The incorporation of this chiral amine fragment can influence the stereochemistry of a drug, which is crucial for its interaction with biological targets and can lead to improved efficacy and reduced side effects.

Derivatives of similar phenyl-piperazine compounds have been investigated for a range of pharmacological activities, including antidepressant and anxiolytic effects. For instance, trazodone, which contains a 1-(3-chlorophenyl)piperazine (B195711) moiety, acts as a serotonin (B10506) antagonist and reuptake inhibitor. This suggests that derivatives of this compound could be designed to target various receptors and transporters in the central nervous system. The synthesis of novel compounds incorporating the this compound backbone is an active area of research, with potential applications in treating a variety of disorders. globalresearchonline.netmdpi.com

Integration with Artificial Intelligence and Machine Learning in Compound Design

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These technologies can accelerate the design and optimization of new drug candidates. In the context of this compound, AI and ML algorithms can be employed to predict the biological activities of novel derivatives. By training models on existing data of similar compounds and their interactions with biological targets, researchers can virtually screen large libraries of potential drug candidates containing the this compound scaffold. nih.gov

This computational approach allows for the prioritization of compounds with the highest predicted efficacy and the most favorable pharmacokinetic properties for synthesis and experimental testing. This significantly reduces the time and cost associated with traditional drug discovery pipelines. Furthermore, generative AI models can propose entirely new molecular structures incorporating this compound that are optimized for specific therapeutic targets.

Green Chemistry Approaches in Synthesis of this compound

Traditional chemical synthesis methods can be energy-intensive and generate significant waste. The principles of green chemistry aim to develop more environmentally friendly and sustainable synthetic routes. For the synthesis of chiral amines like this compound, biocatalysis has emerged as a powerful green alternative. acs.orgopenaccessgovernment.org

Enzymes, such as transaminases, can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity under mild reaction conditions. acs.org This enzymatic approach often uses water as a solvent and generates minimal waste, making it a more sustainable option compared to conventional methods that may rely on metal catalysts and organic solvents. hims-biocat.eu Research is ongoing to discover and engineer more robust and efficient enzymes for the industrial-scale production of this compound, further reducing the environmental impact of its synthesis. acs.org The use of microwave irradiation has also been explored as a green chemistry approach to accelerate reactions and reduce solvent usage in the synthesis of related compounds. chim.it

Table 1: Comparison of Synthetic Approaches for Chiral Amines

FeatureTraditional Chemical SynthesisBiocatalytic Synthesis
Catalyst Often transition metalsEnzymes (e.g., transaminases)
Reaction Conditions Often harsh (high temperature/pressure)Mild (near ambient temperature/pressure)
Solvent Typically organic solventsOften aqueous media
Enantioselectivity Variable, may require chiral auxiliariesOften very high
Waste Generation Can be significantMinimal
Sustainability LowerHigher

Exploration of Additional Biological Targets and Mechanisms of Action

The structural motif of this compound presents opportunities for interaction with a variety of biological targets beyond those currently established for its derivatives. Fragment-based drug discovery (FBDD) is a technique where small molecules, or "fragments," are screened for binding to a biological target. mdpi.com The this compound molecule itself, or simple derivatives, could be used as fragments in such screening campaigns to identify novel protein targets.

Once a hit is identified, the fragment can be elaborated and optimized to develop a potent and selective ligand. This approach has the potential to uncover entirely new therapeutic applications for compounds derived from this compound. For example, derivatives could be designed to interact with kinases, proteases, or ion channels, which are important drug targets in a wide range of diseases, including cancer and inflammatory disorders. The synthesis of thiourea (B124793) derivatives containing a 1-(3-chlorophenyl) moiety has been explored for their potential as soluble epoxide hydrolase inhibitors. mdpi.com

Development of Advanced Delivery Systems for this compound Derivatives

The efficacy of a drug is not only determined by its intrinsic activity but also by its ability to reach the target site in the body in sufficient concentrations. Advanced drug delivery systems can improve the pharmacokinetic profile of a drug, enhance its therapeutic effect, and reduce side effects. nih.govuu.se For derivatives of this compound, nanoparticle-based delivery systems offer a promising avenue for targeted and controlled release. nih.gov

Amine-containing drugs can be loaded into various types of nanoparticles, such as liposomes or polymeric nanoparticles. nih.govacs.orgresearchgate.net These nanoparticles can be engineered to have specific properties, such as a desired size and surface charge, to control their distribution in the body. Furthermore, the surface of the nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, thereby increasing the local concentration of the drug and minimizing off-target effects. acs.org This is particularly relevant for drugs targeting the central nervous system, where the blood-brain barrier presents a significant challenge for drug delivery.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)ethanamine in academic research?

The synthesis of this compound typically involves reductive amination or reduction of nitriles. For example:

  • Reductive amination : Reacting 3-chlorophenylacetone with ammonia under hydrogenation using catalysts like palladium or Raney nickel.
  • Nitrile reduction : Reducing 3-chlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
    Key considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Derivatives like the hydrochloride salt (CAS 39959-69-8) are stabilized for storage .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Waste disposal : Segregate organic waste and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .
  • First aid : For spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite). In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical methods :
    • NMR : <sup>1</sup>H NMR (CDCl3) should show aromatic protons (δ 7.2–7.4 ppm), a CH2NH2 triplet (δ 2.7–3.1 ppm), and NH2 signals (δ 1.3–1.6 ppm, broad).
    • Mass spectrometry (MS) : Expect a molecular ion peak at m/z 155.62 (C8H10ClN<sup>+</sup>) .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives (e.g., NMR splitting patterns)?

Contradictions in NMR splitting may arise from stereochemical effects or solvent interactions. Solutions include:

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., amine inversion) by acquiring spectra at 25°C to -40°C.
  • 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons. For example, NOESY can clarify substituent orientation in chiral derivatives .
  • Computational validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate:
    • HOMO-LUMO gaps (reactivity indices).
    • Electrostatic potential maps (nucleophilic/electrophilic sites).
    • Vibrational frequencies (IR/Raman spectra validation) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to model interactions in biological systems .

Q. What crystallographic techniques are recommended for determining solid-state structures?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvents: ethanol/ether). Use SHELXL for refinement.
    • Key parameters : Monitor R1 (< 0.05) and wR2 (< 0.10) for accuracy.
    • Chiral resolution : For enantiomers, employ chiral auxiliaries (e.g., (S)-(-)-1-(3-chlorophenyl)ethanol) to isolate stereoisomers .

Q. How can pharmacological activity be evaluated in receptor binding studies?

  • β-Adrenoceptor assays : Test affinity using radioligands like [<sup>3</sup>H]CGP-12177 in rat tissues.
    • Protocol : Incubate this compound (1 nM–10 μM) with membrane homogenates. Measure displacement of bound ligand via scintillation counting.
    • Data analysis : Fit dose-response curves to a four-parameter logistic equation (e.g., GraphPad Prism) to calculate IC50 and Ki values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.